3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides have a broad range of applications, including their use as antitumor agents, radioligands for PET imaging, and inhibitors of various enzymes such as carbonic anhydrases. The specificity of these compounds towards biological targets can be modulated by altering their chemical structure.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a similar structural motif, is achieved in three steps from 4-(diethylamino)benzaldehyde and p-toluidine with a chemical yield of 75-84% (Gao et al., 2014). Such methodologies could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular and supramolecular structures of closely related N-[2-(pyridin-2-yl)ethyl] derivatives have been reported, providing insights into their conformational preferences and intermolecular interactions. For example, variations in torsion angles and hydrogen bonding patterns contribute to the formation of dimers, layers, or chains in the solid state (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including those with chloro- and methoxy- substituents, participate in a variety of chemical reactions. These can include interactions with thiourea to form thiazole derivatives or cyclization reactions to generate novel heterocyclic structures. The specific reactivity patterns are influenced by the substituents on the benzene ring and the pyridine moiety (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and can be predicted or confirmed through techniques like X-ray crystallography. For instance, N-(3-methoxybenzoyl)benzenesulfonamide exhibits specific crystallographic parameters indicative of its solid-state structure (Sreenivasa et al., 2014).
Mechanism of Action
Target of Action
SMR000078767, also known as the Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of other proteins and preventing their aggregation, particularly under stress conditions .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus, a bacterium responsible for various infections . Biofilms are communities of bacteria that are embedded in a self-produced matrix, which protects them from antibiotics and the immune system. By targeting DnaK, the SMR peptide disrupts the process of biofilm formation, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .
Biochemical Pathways
The interaction between the SMR peptide and DnaK affects the biofilm formation pathway of Staphylococcus aureus . This disruption in the biofilm formation pathway leads to a decrease in the bacterium’s resistance to antibiotics and an increase in its vulnerability to the immune system .
Result of Action
The primary result of SMR000078767’s action is the significant inhibition of biofilm formation by Staphylococcus aureus . This inhibition increases the bacterium’s susceptibility to antimicrobial agents, potentially improving the effectiveness of antibiotic treatments .
properties
IUPAC Name |
3-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDXDDWISUYJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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